molecular formula C11H16O4 B14005963 Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate CAS No. 55981-33-4

Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate

Cat. No.: B14005963
CAS No.: 55981-33-4
M. Wt: 212.24 g/mol
InChI Key: BYVPJZYBKNEWNN-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . It is a derivative of cyclohexane and is characterized by the presence of an ethyl ester group attached to a cyclohexyl ring with two keto groups and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological processes such as inflammation and pain perception .

Comparison with Similar Compounds

Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2,5-difluorophenyl acetate
  • Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
  • Ethyl 2-(2,3-dichlorophenoxy)acetate

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific arrangement of keto and ester groups, which confer distinct chemical and biological properties .

Properties

CAS No.

55981-33-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate

InChI

InChI=1S/C11H16O4/c1-3-15-10(14)7-11(2)8(12)5-4-6-9(11)13/h3-7H2,1-2H3

InChI Key

BYVPJZYBKNEWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C(=O)CCCC1=O)C

Origin of Product

United States

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